5-Iodoquinolin-8-ol hydrochloride
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Overview
Description
5-Iodoquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C9H7ClINO. It is a derivative of quinolin-8-ol, where the hydrogen atoms at positions 5 and 7 are replaced by iodine and chlorine, respectively . This compound is known for its antibacterial and antifungal properties .
Preparation Methods
The synthesis of 5-Iodoquinolin-8-ol hydrochloride can be achieved through various methods. One common method involves the halogenation of quinolin-8-ol. The process typically includes the use of iodine and chlorine as halogenating agents under controlled conditions . Industrial production methods often employ a one-pot synthesis approach to improve yield and reduce purification steps .
Chemical Reactions Analysis
5-Iodoquinolin-8-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
5-Iodoquinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the formulation of creams for treating skin infections.
Mechanism of Action
The precise mechanism of action of 5-Iodoquinolin-8-ol hydrochloride is not fully understood. it is known to exert its effects by binding to metal ions, disrupting microbial cell function . This chelation process interferes with essential metal-dependent enzymes and pathways in microorganisms .
Comparison with Similar Compounds
5-Iodoquinolin-8-ol hydrochloride is similar to other halogenated quinolin-8-ol derivatives, such as:
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Diiodoquinolin-8-ol: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
57434-89-6 |
---|---|
Molecular Formula |
C9H7ClINO |
Molecular Weight |
307.51 g/mol |
IUPAC Name |
5-iodoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H6INO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
InChI Key |
ZBCWCGXEEFZYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)I.Cl |
Origin of Product |
United States |
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